1-Amino-1-(3,4-dichlorophenyl)acetone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

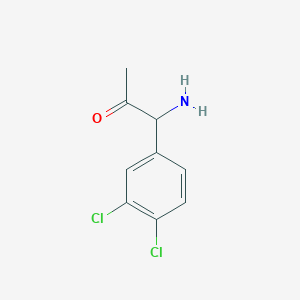

1-Amino-1-(3,4-dichlorophenyl)acetone is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an acetone backbone. It is known for its diverse applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Amino-1-(3,4-dichlorophenyl)acetone typically involves the reaction of 3,4-dichlorophenylacetone with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Amino-1-(3,4-dichlorophenyl)acetone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-1-(3,4-dichlorophenyl)acetone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,4-dichlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The dichlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

1-Amino-1-(3,4-dichlorophenyl)acetone can be compared with other similar compounds, such as:

1-Amino-1-(4-chlorophenyl)acetone: This compound has a single chlorine atom on the phenyl ring, which may result in different chemical and biological properties.

1-Amino-1-(3,4-dimethylphenyl)acetone: The presence of methyl groups instead of chlorine atoms can significantly alter the compound’s reactivity and interactions.

1-Amino-1-(3,4-difluorophenyl)acetone: Fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Amino-1-(3,4-dichlorophenyl)acetone is a compound that has garnered attention due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features an amino group attached to a carbon adjacent to a carbonyl group in an acetone moiety, with a dichlorophenyl group substituted at the 3 and 4 positions. Its chemical formula is C9H9Cl2NO, and it can be synthesized through various methods involving nucleophilic substitution reactions where the amino group acts as a nucleophile.

Growth Promotion in Livestock

Research indicates that this compound may serve as a growth promoter in livestock. Studies have shown that it can improve the lean meat-to-fat ratio in domestic animals, suggesting its potential application in agricultural practices.

Toxicity and Pharmacological Effects

The compound exhibits varying degrees of toxicity similar to other dichlorophenyl derivatives. Its structural similarities to compounds known for their pharmacological effects raise concerns about potential toxicity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Chlorine substitution on benzene | Antimicrobial properties |

| 3,4-Dichloroaniline | Two chlorine atoms on aniline | Used in dye manufacturing |

| N,N-Dimethyl-3,4-dichloroaniline | Dimethylamino group added | Potential carcinogenic effects |

| 2-Amino-4-chloroacetophenone | Chlorine at different position | Antimicrobial activity |

What distinguishes this compound is its combination of both an amino group and ketone functionality adjacent to a dichlorinated phenyl ring, contributing to its unique biological activities.

Anticancer Potential

The anticancer potential of compounds with similar structures has been documented in several studies. For example, compounds derived from dichlorophenyl groups have exhibited activity against breast cancer cell lines (MCF-7), suggesting that this compound may warrant investigation for similar properties .

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

1-amino-1-(3,4-dichlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,12H2,1H3 |

InChI Key |

JZRXZMKCXLPHBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.